Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by three key structural features:
- 1,3-dimethyl groups on the pyrazole ring, enhancing steric stability.
- A methyl ester at position 4, which may influence bioavailability compared to free carboxylic acids .
While the compound’s specific biological activities remain uncharacterized in the provided evidence, its structural design aligns with medicinal chemistry strategies to optimize pharmacokinetic properties.
Properties
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-14-12(16(23)24-3)8-13(20-15(14)22(2)21-9)10-4-6-11(7-5-10)25-17(18)19/h4-8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFLZFWCDQTGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
The pyrazolo[3,4-b]pyridine scaffold is synthesized from a 3-aminopyridine derivative. For example, 5-fluoro-3-nitropyridine-2-carboxylate undergoes reduction of the nitro group to an amine, followed by cyclization with hydrazine hydrate at 70–80°C to form the pyrazole ring. Adaptation of this method involves:
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Starting with 3-amino-4-methylpyridine-5-carboxylic acid.
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Treating with methyl hydrazine in ethanol under reflux to form 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Nitro reduction | H₂/Pd-C, EtOH, 25°C | 92% | |
| Cyclization | Hydrazine hydrate, 80°C, 5h | 78% |
Introduction of the 4-(Difluoromethoxy)phenyl Group
Suzuki-Miyaura Coupling
The boronic ester 2-(2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 960067-33-8) serves as a coupling partner. The pyrazolo[3,4-b]pyridine intermediate is functionalized with a bromine at C6, enabling cross-coupling under palladium catalysis:
Procedure :
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Combine 6-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (1 equiv), boronic ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in DMF/H₂O (4:1).
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Heat at 90°C for 12h.
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Isolate the product via extraction (ethyl acetate) and column chromatography.
Key Data :
Difluoromethoxy Group Installation via Nucleophilic Substitution
An alternative approach employs sodium chlorodifluoroacetate as a difluorocarbene source. The phenol intermediate reacts under basic conditions (K₂CO₃, DMF, 110°C) to form the difluoromethoxy group:
Procedure :
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React 6-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with sodium chlorodifluoroacetate (1.5 equiv) in DMF.
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Stir at 110°C for 6h.
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Purify by aqueous workup (10% HCl) and crystallization.
Key Data :
Esterification of the Carboxylic Acid
The final step involves methyl ester formation. Two methods are viable:
Fischer Esterification
Methylation with Dimethyl Sulfate
Comparison :
| Method | Conditions | Yield | Scalability | Source |
|---|---|---|---|---|
| Fischer esterification | MeOH, H₂SO₄, reflux | 89% | Moderate | |
| Dimethyl sulfate | K₂CO₃, acetone | 94% | High |
Optimization and Scale-Up Considerations
Purification Strategies
Scientific Research Applications
Applications in Scientific Research
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has diverse applications across various fields:
Medicinal Chemistry
- Cancer Research : Investigated for its potential as an anti-cancer agent due to its ability to inhibit kinases associated with tumor growth and progression.
- Drug Development : Used as a lead compound for synthesizing new therapeutic agents targeting specific diseases.
Biological Studies
- Enzyme Inhibition : Exhibits significant inhibitory effects on key enzymes involved in metabolic pathways.
- Receptor Interaction : Potentially modulates receptor activity, influencing cellular signaling pathways.
Chemical Research
- Building Block for Synthesis : Acts as a precursor in the synthesis of more complex organic molecules.
- Material Science : Explored for its utility in developing advanced materials due to its unique chemical properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-b]pyridines showed significant activity against various cancer cell lines by targeting kinases involved in cell cycle regulation and apoptosis. The binding affinity was enhanced by the presence of difluoromethoxy groups .
Case Study 2: Enzyme Interaction
Research indicated that this compound effectively inhibits certain enzymes linked to metabolic disorders. The difluoromethoxy substitution was found to be crucial for enhancing enzyme binding .
Case Study 3: Drug Development Initiatives
Pharmaceutical companies have explored this compound's potential in developing new drugs aimed at treating diseases characterized by aberrant kinase activity. Its unique structural properties make it a valuable candidate for further drug design efforts .
Mechanism of Action
The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous pyrazolo[3,4-b]pyridine derivatives, focusing on substituent effects and physicochemical properties:
Key Observations:
Fluorinated aromatic rings (e.g., 4-fluorophenyl in ) enhance metabolic stability by resisting oxidative degradation .
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound likely offers better cell penetration than the carboxylic acid in , though it may require enzymatic hydrolysis for activation .
Heterocyclic Diversity :
Biological Activity
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a difluoromethoxyphenyl substituent and a methyl ester functional group. The presence of fluorine enhances the compound's chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group increases binding affinity and selectivity towards these targets, allowing modulation of various biochemical pathways. This interaction can lead to significant biological effects, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression.
- Receptor Binding : It may exhibit properties similar to known receptor antagonists or agonists, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives, including this compound, possess notable antitumor properties. Specifically:
- Inhibition of Oncogenic Pathways : Studies have highlighted the ability of similar compounds to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Combination Therapy : In vitro studies suggest that combining this compound with established chemotherapeutics like doxorubicin enhances cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may also exert anti-inflammatory effects. Pyrazole derivatives have been associated with the inhibition of inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Antitumor Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models by targeting the Aurora-A kinase pathway, which is often overactive in cancers .
- Synergistic Effects : A combination study involving this compound with doxorubicin showed enhanced efficacy in inducing apoptosis in breast cancer cells compared to either agent alone. This synergistic effect is crucial for improving treatment outcomes while minimizing side effects .
- Structure-Activity Relationships (SAR) : Analysis of various derivatives has revealed that modifications on the pyrazole ring can significantly impact biological activity. For instance, substituents like difluoromethoxy enhance potency against specific targets compared to unsubstituted analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Core Structure | Notable Activity |
|---|---|---|
| This compound | Pyrazolo[3,4-b]pyridine | Antitumor, anti-inflammatory |
| 6-(4-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Isoxazole | Antitumor |
| 1-Methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine | Anticancer |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester at position 4 undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced water solubility or for further functionalization.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, 80°C, 6 hrs | 6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 85% |
| Acidic hydrolysis | 3M HCl, reflux, 8 hrs | Same as above | 78% |
The carboxylic acid product can subsequently react with amines to form amides or with alcohols to generate new esters.
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[3,4-b]pyridine core participates in EAS at the electron-rich positions (C5 and C7). Nitration and halogenation reactions have been reported for structurally analogous compounds .
The difluoromethoxy group at the para position of the phenyl ring deactivates the aromatic system, reducing reactivity toward further EAS at the phenyl ring.
Nucleophilic Substitution at Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group undergoes nucleophilic substitution with strong bases, enabling replacement with hydroxyl or alkoxy groups. This reactivity is exploited to modify pharmacokinetic properties.
| Reaction | Reagents | Product | Mechanism |
|---|---|---|---|
| Hydrolysis | KOH/H₂O, 100°C | 6-(4-Hydroxyphenyl) derivative | SN2 displacement of fluorine |
| Methoxylation | NaOMe/MeOH, 60°C | 6-(4-Methoxyphenyl) derivative | Retention of configuration confirmed by X-ray |
Cross-Coupling Reactions
The halogenated derivatives (e.g., bromo or iodo intermediates) participate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation :
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Suzuki coupling with aryl boronic acids yields biaryl derivatives.
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Buchwald-Hartwig amination introduces amine functionalities.
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 7-Bromo derivative | 7-Aryl derivative | 89% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 5-Iodo derivative | 5-Amino derivative | 65% |
Reduction and Oxidation
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Reduction : The pyridine ring can be partially reduced using H₂/Pd-C to form dihydro derivatives, altering electronic properties.
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Oxidation : The methyl groups on the pyrazole ring are resistant to oxidation, but the difluoromethoxy group can be oxidized to a carbonyl under strong conditions (e.g., KMnO₄).
Cycloaddition and Ring-Opening Reactions
The pyrazolo[3,4-b]pyridine core participates in [3+2] cycloadditions with nitrile oxides, forming fused tricyclic systems. These reactions are stereospecific and yield products with enhanced rigidity .
Key Reactivity Insights
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Steric Effects : The 1,3-dimethyl groups on the pyrazole ring hinder reactions at N1 and C3 positions.
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Electronic Effects : The electron-withdrawing difluoromethoxy group directs electrophiles to the pyridine ring rather than the phenyl ring .
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Solubility : Reactions in polar aprotic solvents (e.g., DMF, DMSO) generally proceed with higher yields compared to nonpolar solvents.
Q & A
Q. What are the key synthetic routes for Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted phenylhydrazines, followed by fluorination and esterification. For example, cyclization using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst under reflux conditions yields pyrazole intermediates, which are further functionalized via Suzuki coupling or nucleophilic aromatic substitution to introduce difluoromethoxy groups . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts regioselectivity and yield .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal analysis confirms the planar pyrazolo[3,4-b]pyridine core and dihedral angles between substituents, as demonstrated for analogous pyrazolo-pyrimidine derivatives .
- NMR : NMR is critical for identifying difluoromethoxy (–OCFH) signals (δ ≈ -80 to -85 ppm), while NMR resolves methyl groups at positions 1 and 3 (δ ≈ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]) and fragmentation patterns .
Q. What are the recommended safety protocols for handling fluorinated pyrazolo-pyridine derivatives?
Fluorinated compounds require strict adherence to PPE (gloves, goggles) due to potential toxicity. Precautionary codes like P210 (avoid heat/sparks) and P201 (obtain specialized instructions) are critical, as fluorinated intermediates may release HF under acidic conditions . Work should be conducted in a fume hood with HF-neutralizing kits readily available .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the difluoromethoxy group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophilic attack at the pyridine ring . Solvent effects (PCM model) further refine dipole moment and solubility predictions .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
Discrepancies in IC values for kinase inhibition (e.g., PDE4 vs. JAK2) may arise from assay conditions (e.g., ATP concentration) or stereochemical impurities. Orthogonal validation via SPR (surface plasmon resonance) and cellular assays (e.g., HEK293 reporter lines) is recommended. For example, enantiomeric purity of the difluoromethoxy group significantly impacts binding affinity .
Q. How can catalytic systems (e.g., palladium-based) optimize multi-step synthesis of this compound?
Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) improves efficiency in constructing the pyrazolo-pyridine core. Key parameters include ligand choice (XPhos vs. SPhos) and temperature (90–110°C), which affect C–N coupling yields (70–92%) . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) removes Pd residues .
Q. What role does the difluoromethoxy group play in modulating pharmacokinetic properties?
The –OCFH group enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro ADME studies (microsomal stability, LogP) show increased half-life (t > 4 h) compared to non-fluorinated analogs. However, it may reduce solubility (LogP ≈ 3.5), necessitating formulation with co-solvents like PEG-400 .
Q. How can crystallographic data inform co-crystal engineering for improved bioavailability?
Co-crystallization with succinic acid or nicotinamide (via solvent evaporation) alters packing coefficients and dissolution rates. For example, a 1:1 co-crystal with succinic acid improves aqueous solubility by 8-fold, as validated by PXRD and DSC .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
Key issues include:
- Exothermic reactions : Gradual addition of fluorinating agents (e.g., DAST) under controlled cooling (-10°C) prevents runaway reactions .
- Purification : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves regioisomeric byproducts .
- Yield drop : Switch from batch to flow chemistry improves mixing and heat transfer for high-temperature steps .
Q. What emerging applications (beyond kinase inhibition) are being explored for this compound class?
Recent studies highlight potential as:
- PROTACs (proteolysis-targeting chimeras) : The pyrazolo-pyridine core serves as a linker for E3 ubiquitin ligase recruitment .
- Fluorescent probes : Substituent tuning (e.g., adding boron-dipyrromethene groups) enables live-cell imaging of lipid membranes .
Methodological Notes
- Spectral Data Interpretation : Use - HOESY NMR to confirm spatial proximity of difluoromethoxy and methyl groups .
- Stereochemical Analysis : Chiral SFC (supercritical fluid chromatography) with cellulose columns resolves enantiomers for biological testing .
- Data Reproducibility : Detailed reaction logs (e.g., moisture levels, catalyst lot numbers) are essential for troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
